D-Cyclopropylglycine
Overview
Description
D-Cyclopropylglycine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff1.
Synthesis Analysis
The main methods of synthesis of cyclopropylglycines are based on the carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides2.
Molecular Structure Analysis
D-Cyclopropylglycine has a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol3. Its IUPAC name is (2R)-2-amino-2-cyclopropylacetic acid3.
Chemical Reactions Analysis
A single electron transfer (SET) process was suggested on the basis of studies with N-cyclopropylglycine4.
Physical And Chemical Properties Analysis
D-Cyclopropylglycine has a molecular weight of 115.13 g/mol3. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 33.Scientific Research Applications
Synthesis and Chemical Properties
D-Cyclopropylglycine is a member of the cyclopropylglycine series, which has been studied for various synthesis methods in the past decade. Key synthesis methods include carbene and ylide addition to alkenes, enzymatic reactions, Kulinkovich cyclopropanation, MIRC reactions, modification of cyclopropanecarbaldehydes by the Strecker reaction, and other functional group transformations. Cyclopropylglycines, including D-Cyclopropylglycine, are of interest due to their rigid analogs of amino acids like glutamic acid and proline, and their use in physiologically active peptides (Yashin et al., 2013).
Solid-State Catalytic Isotope Exchange
D-Cyclopropylglycine has been studied in the context of high-temperature solid-state catalytic hydrogen isotope exchange (HTCIE). The experiments and density functional theory (DFT) revealed a high regioselectivity and stereoselectivity in the reaction of spillover hydrogen with D-Cyclopropylglycine fragments, specifically demonstrating the Gly fragment's high reactivity in HTCIE with stereoselectivity in hydrogen-deuterium substitution (Dadayan et al., 2019).
Molecular Synthesis
The compound has been involved in the synthesis of diastereomerically pure 2-cyclopropylglycines, which are synthesized through Michael addition followed by γ-elimination and acid-mediated deprotection, highlighting its significance in creating structurally diverse amino acid derivatives (Zindel & Meijere, 1994).
Enzymatic Synthesis and Chemoenzymatic Routes
D-Cyclopropylglycine's enantiomers have been synthesized through enzymatic hydrolysis, showcasing its application in producing enantiomerically pure compounds, a crucial aspect of pharmaceutical and biochemical research (Larionov & Meijere, 2006).
Conformational Behavior in Peptides
Its role in understanding the conformational behavior of α,α‐dialkylated peptides has been significant, as studies using ab initio and empirical methods have provided insights into the preferred conformations of model cyclopropylglycine peptides. This research is pivotal in understanding peptide structure and function, particularly in relation to the cyclopropyl group's influence on peptide conformation (Barone et al., 1988).
Role in Neuroendocrine Secretion
Research has also explored the effects of D-Cycloserine, a partial agonist at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor, on neuroendocrine secretion. This investigation into its impact on luteinizing hormone (LH) and cortisol secretion contributes to a better understanding of NMDA receptor activity and its implications in various cerebral disorders (van Berckel et al., 1998).
Application in Cognitive Enhancement
D-Cycloserine has been studied for its potential as a cognitive enhancer, particularly in aging-related cognitive deficits. Research in aged rats showed that D-Cycloserine improved performance in spatial memory tasks, highlighting its potential in treating disorders involving cognitive impairment (Baxter et al., 1994).
Safety And Hazards
D-Cyclopropylglycine is not classified as a hazardous substance or mixture6. However, it is always recommended to handle it in a well-ventilated place and avoid contact with skin and eyes7.
Future Directions
While synthetic chemistry has created numerous new molecules and materials to support a better life welfare, many challenges still remain in synthetic chemistry. Higher selectivity, higher efficiency, environmental benign and sustainable energy are never been so wistful before8.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or conduct further research.
properties
IUPAC Name |
(2R)-2-amino-2-cyclopropylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBCPMSNBMUMT-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364086 | |
Record name | D-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Cyclopropylglycine | |
CAS RN |
49607-01-4 | |
Record name | D-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Amino cyclopropyl acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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